molecular formula C10H12O3 B1266725 2-(Benzyloxy)propanoic acid CAS No. 6625-78-1

2-(Benzyloxy)propanoic acid

Cat. No. B1266725
CAS RN: 6625-78-1
M. Wt: 180.2 g/mol
InChI Key: XWAVPOFYNPXXEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Benzyloxy)propanoic acid and its derivatives involves several key methods, including the use of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable solid acid catalyst for the preparation of hydroxy-substituted derivatives. This method is notable for its simple procedure, high yields, and environmentally friendly approach (Khorami & Shaterian, 2014). Another approach involves the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from starting materials that include 2-(Benzyloxy)propanoic acid, highlighting a pathway to further functionalized compounds (Pund et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)propanoic acid is central to its reactivity and application in synthesis. Techniques such as spectral analysis are used to confirm the structures of synthesized compounds, ensuring the correct functionalization and positioning of groups within the molecule are achieved for desired chemical properties.

Chemical Reactions and Properties

2-(Benzyloxy)propanoic acid participates in various chemical reactions, including the synthesis of benzoxazole and benzothiazole derivatives through metal-free and catalytic methods from carboxylic acids. This demonstrates the compound's versatility in forming heterocyclic compounds and its role in synthesizing biologically active molecules (Dev et al., 2016).

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Unsaturated Sulfones: 2-(Benzyloxy)propanoic acid is used in the synthesis of unsaturated sulfones, demonstrating its utility in complex organic synthesis processes (Enders, Berg, & Jandeleit, 2003).
  • Polybenzoxazine Formation: Phloretic acid, a derivative of 2-(Benzyloxy)propanoic acid, is explored as a renewable building block for the reactivity of molecules towards benzoxazine ring formation, indicating its potential in material science applications (Trejo-Machin et al., 2017).
  • Antimicrobial Activity: Chiral derivatives of 2-(Benzyloxy)propanoic acid exhibit antibacterial activities against various bacteria, highlighting its significance in the development of new antimicrobial agents (Zhang et al., 2011).

Pharmaceutical and Biomedical Research

  • Antibacterial Derivatives: Synthesis of 1,3,4-thiadiazole derivatives from 2-(Benzyloxy)propanoic acid shows strong antimicrobial activities against several microorganisms, reinforcing its role in pharmaceutical research (Pund et al., 2020).
  • Protection of Alcohols: The compound is involved in the protection of alcohols using 2-Benzyloxy-1-Methylpyridinium Trifluoromethanesulfonate, a technique important in medicinal chemistry (Poon, Albiniak, & Dudley, 2007).

Material Science and Green Chemistry

  • Biologically Active 2-Thioxo-l,3thiazan-4-ones: It serves as an intermediate in synthesizing biologically active thiazan-4-ones, showing its versatility in chemical synthesis (Orlinskii, 1996).
  • Anti-Oxidant Potential: The compound is utilized in synthesizing N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, exhibiting significant anti-oxidant potential for pharmaceutical applications (Zaheer et al., 2015).
  • Catalytic Oxidation Processes: Its derivatives are used in the catalytic oxidation of alcohols to carbonyl compounds with molecular oxygen, indicating its importance in green chemistry applications (Iwahama et al., 2000).

Safety And Hazards

The safety information for 2-(Benzyloxy)propanoic acid includes several hazard statements: H315, H317, H319, H335 . These indicate that the compound may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While there is limited information on the future directions of 2-(Benzyloxy)propanoic acid, it is worth noting that pinacol boronic esters, which are structurally similar to 2-(Benzyloxy)propanoic acid, are valuable building blocks in organic synthesis . The protodeboronation of these esters is an area of ongoing research .

properties

IUPAC Name

2-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVPOFYNPXXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50996020
Record name 2-(Benzyloxy)propanoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)propanoic acid

CAS RN

6625-78-1, 7451-74-3
Record name Propionic acid, 2-benzyloxy-
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Record name 2-(Benzyloxy)propanoic acid
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Record name 2-(benzyloxy)propanoic acid
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Synthesis routes and methods I

Procedure details

An alternate method for the preparation of ether compounds corresponding to Formula I (R=alkyl, phenylalkyl) follows. Sodium metal (about 12 g) was added cautiously to a stirred cold (ice bath) portion (250 mL) of benzyl alcohol. After most of the sodium metal had dissolved, the reaction was heated to 150° C. 2-Chloropropionic acid (27.2 g, 0.25 mole) was added dropwise in 35 mL of benzyl alcohol and the resulting mixture heated on additional 3 hours. Concentration in vacuo gave crude 2-benzyloxypropionic acid which was used without further purification.
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[Compound]
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phenylalkyl
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12 g
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250 mL
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27.2 g
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35 mL
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Synthesis routes and methods II

Procedure details

A mixture of residue containing methyl 2-(benzyloxy)propanoate compound of formula-12 obtained in step-a) and water (500 ml) was cooled to 0-5° C. A solution of sodium hydroxide (51.5 g) in water (375 ml) was added to reaction mixture at 0-5° C. and stirred the reaction mixture for 1 hour at the same temperature. Temperature of the reaction mixture was raised to 25-30° C. and stirred for 4 hours at this temperature. After completion of the reaction, washed the reaction mixture with dichloromethane. Both dichloromethane and aqueous layers were separated and pH of aqueous layer was adjusted to 2.5 using 50% hydrochloric acid solution. Extracted the aqueous layer with dichloromethane. Distilled off the solvent from dichloromethane layer under reduced pressure to get the title compound as a residue. The obtained residue can be taken into next step without isolation.
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0 (± 1) mol
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51.5 g
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Quantity
375 mL
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500 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SA Vakarov, DА Gruzdev, LS Sadretdinova… - Chemistry of …, 2018 - Springer
Stereoselective acylation of racemic 3-methyl-3,4-dihydro-2Н-1,4-benzoxazine and its 7,8-difluoro-substituted analog with racemic 2-alkoxyacyl chlorides was stidied. The reactions of 3-…
Number of citations: 9 link.springer.com
S Senaweera, KC Cartwright… - The Journal of Organic …, 2019 - ACS Publications
Organic molecules bearing acetoxy moieties are important functionalities in natural products, drugs, and agricultural chemicals. Synthesis of such molecules via transition metal-…
Number of citations: 21 pubs.acs.org
P Köttgen, A Linden, H Heimgartner - Helvetica chimica acta, 2006 - Wiley Online Library
The synthesis of several 18‐membered cyclodepsipeptides with an alternating sequence of α,α‐disubstituted α‐amino acids and α‐hydroxy acids (compounds 14a–14e) is described. …
Number of citations: 16 onlinelibrary.wiley.com
Z Bazyar, M Hosseini-Sarvari - The Journal of organic chemistry, 2019 - ACS Publications
Photoredox catalysis in recent years has manifested a powerful branch of science in organic synthesis. Although merging photoredox and metal catalysts has been a widely used …
Number of citations: 30 pubs.acs.org
NP Ramirez, T Lana‐Villarreal… - European Journal of …, 2020 - Wiley Online Library
We describe herein a direct decarboxylative allylation of aliphatic carboxylic acids with allylsulfones using visible light and riboflavin tetraacetate (RFTA) as photocatalyst. The reaction …
M Fujita, T Hiyama - The Journal of Organic Chemistry, 1988 - ACS Publications
Hydrosilane reduced-oxy and-amino ketones and ß-keto acid derivatives in trifluoroacetic acid to afford the corresponding erythro alcohols with high diastereoselectivity. The reaction …
Number of citations: 93 pubs.acs.org
GR Pettit, TH Smith, PM Arce, EJ Flahive… - Journal of natural …, 2015 - ACS Publications
The first 23-step total synthesis of the cyclodepsipeptide dolastatin 16 (1) has been achieved. Synthesis of the dolaphenvaline and dolamethylleuine amino acid units using simplified …
Number of citations: 26 pubs.acs.org
T Sun, W Zhang, C Zong, P Wang… - Journal of Peptide …, 2010 - Wiley Online Library
The first total synthesis of tasiamide B, an octapeptide bearing 4‐amino‐3‐hydroxy‐5‐phenylpentanoic acid unit isolated from the marine cyanobacteria Symploca sp. is described. A …
Number of citations: 36 onlinelibrary.wiley.com
JR Mazzone - 2011 - search.proquest.com
The development of the zinc-mediated tandem chain extension-acylation reaction for the synthesis of spiro-fused ketals was successfully accomplished. The incorporation of a methyl-…
Number of citations: 3 search.proquest.com
TS Tunna, ISM Zaidul, QU Ahmed, K Ghafoor… - South African Journal of …, 2015 - Elsevier
Mimosa pudica Linn. var. hispida Bren. (Family: Fabaceae) a neglected weed has been studied for its antidiabetic potential to propose alternative medicinal source against the global …
Number of citations: 50 www.sciencedirect.com

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